![molecular formula C14H18FNO2 B5501891 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 155868-52-3](/img/structure/B5501891.png)

8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane

Übersicht

Beschreibung

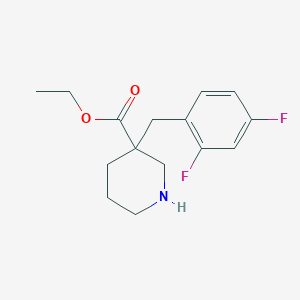

Synthesis Analysis The synthesis of “8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” and related compounds involves multi-step chemical reactions. For instance, a convenient synthesis method has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, which is promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020). Moreover, the synthesis and evaluation of a series of novel piperidine compounds with low lipophilicity as σ1 receptor ligands have been reported, where 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibited high affinity for σ1 receptors (Xie et al., 2015).

Molecular Structure Analysis The crystal and molecular structure of compounds related to “8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” has been investigated using X-ray diffraction studies. For example, the compound 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione exhibits both inter- and intramolecular hydrogen bonds, forming a three-centered hydrogen bonding pattern (Manjunath et al., 2011).

Chemical Reactions and Properties The chemical reactions and properties of “8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” derivatives include interactions such as hydrogen bonding which plays a significant role in the molecular structure stabilization. These interactions are crucial for understanding the compound's behavior in various chemical environments and its potential for forming complexes with other molecules.

Physical Properties Analysis The synthesis, characterization, and investigation of the physical properties of “8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” derivatives are essential for determining their suitability for various applications, including as nonlinear optical materials. For instance, the single crystal growth and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) demonstrate its potential in nonlinear optical devices due to its good quality and second harmonic generation capability (Kagawa et al., 1994).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study on the synthesis and characterization of enantiomerically pure cis-and trans-3-Fluoro-2, 4-dioxa-8-aza-3-phosphadecalin 3-Oxides explores the creation of molecules similar to 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane. These compounds are used as g-Homoacetylcholine Mimetics and Inhibitors of Acetylcholinesterase, demonstrating their potential in biochemistry and pharmaceutical research (Clerc, 2012).

Structural and Crystallographic Studies

Research on the crystal structure of compounds fused with a 3,4,5-Trimethoxybenzyl Group and 6,10-Dioxaspiro Group, similar in structure to 8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane, contributes to the understanding of molecular interactions and properties in materials science and chemistry (Zeng, Wang, & Jiang, 2018).

Biological Applications

A study on the synthesis of 8-oxa-2-azaspiro[4.5]decane, which shares a similar structure with the target compound, highlights its potential for producing biologically active compounds, indicating its relevance in drug development and medicinal chemistry (Ogurtsov & Rakitin, 2020).

Nonlinear Optical Materials

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) has been identified as a new organic material for nonlinear optical devices, emphasizing its potential in photonics and optoelectronics (Kagawa et al., 1994).

Environmental Applications

A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines utilizes a derivative of 1,4-dioxa-8-azaspiro[4.5]decane, demonstrating its application in environmental science and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-[(3-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-13-3-1-2-12(10-13)11-16-6-4-14(5-7-16)17-8-9-18-14/h1-3,10H,4-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWPOEPNYMCVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193906 | |

| Record name | 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

CAS RN |

155868-52-3 | |

| Record name | 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155868-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(3-Fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![4-{2-[4-(dimethylamino)phenyl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5501852.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)